molecular formula C16H11NO4 B3133981 (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone CAS No. 400076-05-3

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3133981
CAS No.: 400076-05-3
M. Wt: 281.26 g/mol
InChI Key: LFQBPZMWMNZWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a benzofuran ring substituted with a methyl group, a nitro group, and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Methylation: The methyl group at the 3-position can be introduced using methylating agents like methyl iodide in the presence of a base.

    Attachment of the Phenylmethanone Moiety: This step involves the Friedel-Crafts acylation reaction where benzofuran is reacted with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzofuran ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzofuran derivatives.

Scientific Research Applications

Chemistry

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways, enabling the development of new compounds with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that this compound may possess significant biological activities , particularly:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit microbial growth. The presence of the nitro group is often associated with enhanced antimicrobial properties.
  • Antioxidant Properties : The compound's structure may confer antioxidant capabilities, making it a candidate for further investigation in oxidative stress-related conditions.

Medicine

The therapeutic potential of this compound is being explored for various applications:

  • Drug Development : Its unique chemical structure positions it as a candidate for developing new drugs targeting specific diseases, including cancer and infections.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on benzofuran derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of the nitro group in this compound may enhance its efficacy against resistant strains.

Case Study 2: Antioxidant Activity Evaluation

In vitro assays evaluating the antioxidant potential of benzofuran derivatives highlighted that compounds with electron-withdrawing groups like nitro showed increased radical scavenging activity. This suggests that this compound could be further studied for its role in preventing oxidative damage in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound, known for its diverse biological activities.

    5-Nitrobenzofuran: Similar structure but lacks the phenylmethanone moiety.

    3-Methylbenzofuran: Similar structure but lacks the nitro group and phenylmethanone moiety.

Uniqueness

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is unique due to the combination of its substituents, which confer specific chemical and biological properties

Biological Activity

(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone is a compound belonging to the benzofuran family, characterized by its complex structure that includes a benzofuran moiety and a phenylmethanone group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula C15H12N2O4C_{15}H_{12}N_{2}O_{4} indicates the presence of carbon, hydrogen, nitrogen, and oxygen, essential for its diverse biological interactions.

Chemical Structure

The structural composition of this compound includes:

  • A benzofuran ring , known for its various biological activities.
  • A methyl group at the C-3 position.
  • A nitro group at the C-5 position.
  • A phenylmethanone moiety , which enhances its reactivity and potential therapeutic properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities. Below are some key findings related to its biological effects:

Antimicrobial Activity

Benzofuran derivatives have shown significant antimicrobial properties. Studies have indicated that this compound may possess antibacterial effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly noted for enhancing antimicrobial potency due to its ability to disrupt bacterial cell functions.

Antitumor Activity

Benzofuran derivatives are well-documented for their anticancer properties. For instance, compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines. Research has shown that modifications in the benzofuran structure can lead to increased cytotoxicity. Preliminary studies suggest that this compound may exhibit similar antitumor activity, potentially inhibiting tumor growth through apoptosis induction in cancer cells.

Antioxidant Properties

The antioxidant capacity of benzofuran derivatives has been widely studied, with implications for preventing oxidative stress-related diseases. The specific arrangement of functional groups in this compound may contribute to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological ActivityReference
Nitro GroupEnhanced antimicrobial and antitumor activity
Methyl GroupIncreased cytotoxicity against cancer cell lines
Benzophenone MoietyImproved binding affinity to biological targets

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their therapeutic potential:

  • Antibacterial Activity : A study evaluated various nitrobenzofuran compounds against MRSA and other bacteria, revealing significant antibacterial effects attributed to structural modifications similar to those in this compound .
  • Anticancer Properties : Research on benzofuran derivatives indicated that specific substitutions at the C–3 position significantly enhance antiproliferative activity against ovarian cancer cell lines . This suggests that similar modifications in our compound could yield potent anticancer agents.
  • Antioxidant Studies : Investigations into the antioxidant properties of benzofurans have shown promising results in reducing oxidative stress markers in various cell models, highlighting the potential health benefits of compounds like this compound .

Properties

IUPAC Name

(3-methyl-5-nitro-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-10-13-9-12(17(19)20)7-8-14(13)21-16(10)15(18)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQBPZMWMNZWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401239933
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400076-05-3
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400076-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-5-nitro-2-benzofuranyl)phenylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401239933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 4
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 5
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Methyl-5-nitro-1-benzofuran-2-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.